threo-2,3-Hexodiulosonic acid

Description

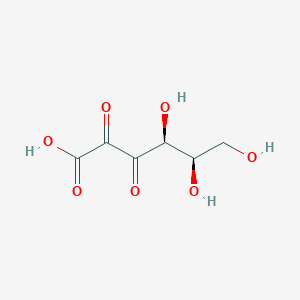

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187687 | |

| Record name | 2,3-Diketogulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3409-57-2 | |

| Record name | Diketogulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3409-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diketogulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diketogulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIKETOGULONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7I9B5SS3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Preparative Methodologies for Threo 2,3 Hexodiulosonic Acid

Formation Pathways from L-Ascorbic Acid and Dehydroascorbic Acid

The primary route to the formation of threo-2,3-hexodiulosonic acid in biological and food systems is through the oxidation of L-ascorbic acid. This process involves the initial formation of dehydroascorbic acid (DHA), which subsequently undergoes irreversible hydrolysis to yield this compound. google.comchemistryviews.org

L-ascorbic acid is a reducing agent that can be oxidized to dehydroascorbic acid. This oxidation can be initiated by various factors including light, heat, metal ions, and the presence of oxygen. google.com The reaction proceeds through a two-step process, first forming the ascorbate (B8700270) radical, which is then further oxidized to dehydroascorbic acid. chalmers.se

Dehydroascorbic acid in aqueous solutions is unstable and undergoes hydrolysis of its lactone ring. researchgate.netresearchgate.net This hydrolysis is an irreversible reaction that leads to the formation of the open-chain dicarbonyl compound, this compound. chalmers.seresearchgate.net In its pure form in solution, dehydroascorbic acid exists predominantly in a bicyclic hemiacetal form. chalmers.se The hydrolysis of this stable form to the open-chain this compound is a key step in the degradation of vitamin C.

The degradation of L-ascorbic acid and the formation of this compound follow kinetic models that are influenced by various environmental factors. The conversion of dehydroascorbic acid to this compound is often modeled as a first-order reaction.

In a study on the degradation of vitamin C in peas during frozen storage, the rate constant (k₃) for the conversion of dehydroascorbic acid to 2,3-diketogulonic acid was determined. asm.org Blanching the peas significantly decreased this rate constant, indicating a stabilization of the dehydroascorbic acid. asm.org

| Treatment | Rate Constant (k₃) for DHAA to DKGA conversion (/month) |

| Unblanched Peas | High (exact value dependent on conditions) |

| Blanched Peas | Decreased by approximately 31-fold compared to unblanched |

This table illustrates the effect of processing on the rate of this compound formation, based on findings from a study on peas. asm.org

The rate of formation of a subsequent product of this compound, 2-(threo-1,2,3-trihydroxypropyl)tartronic acid, was studied at 38°C and found to increase with increased alkalinity. researchgate.net This suggests that the reactions involving the intermediate this compound are pH-dependent.

The stability of L-ascorbic acid and its conversion to this compound are highly dependent on pH, temperature, and the solvent system.

pH: The degradation of L-ascorbic acid is accelerated in both acidic and alkaline conditions, with changes in pH between 1.5 and 7.0 increasing the rate of degradation. researchgate.net The hydrolysis of dehydroascorbic acid to this compound is particularly rapid at pH values above 7. researchgate.net Even at physiological pH, the conversion is significant. researchgate.net

Temperature: Temperature is a critical factor influencing the stability of L-ascorbic acid. researchgate.net Higher storage temperatures lead to an increased rate of breakdown. uca.fr The deleterious effects of oxygen and pH are also magnified at higher temperatures. researchgate.net

Solvent Systems: The nature of the solvent system can impact the stability of L-ascorbic acid and its degradation products. The presence of metal ions, such as copper (II) and iron (III), can significantly increase the rate of ascorbic acid oxidation. uca.frnih.gov

Stereoselective Chemical Synthesis Approaches from Precursor Carbohydrates

While the degradation of ascorbic acid is a primary source of this compound, it can also be synthesized from other carbohydrate precursors, particularly D-glucose, through fermentation processes. These methods are often employed for the industrial production of 2-keto-L-gulonic acid, a key intermediate in the synthesis of L-ascorbic acid.

One established method involves a two-stage fermentation process. In the first stage, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a specific strain of Erwinia sp. nih.gov In the second stage, the 2,5-diketo-D-gluconate is stereospecifically reduced to calcium 2-keto-L-gulonate (this compound calcium salt) by a strain of Corynebacterium sp. nih.gov This two-stage fermentation can achieve high yields from D-glucose. nih.gov

Another approach utilizes a mixed culture of a 2,5-diketo-D-gluconic acid-producing microorganism (e.g., Erwinia sp.) and a 2-keto-L-gulonic acid-producing microorganism (e.g., Brevibacterium or Corynebacterium sp.) in a single fermenter containing D-glucose. google.com

| Precursor | Method | Key Microorganisms | Product |

| D-Glucose | Two-Stage Fermentation | Erwinia sp., Corynebacterium sp. | Calcium 2-keto-L-gulonate |

| D-Glucose | Mixed Culture Fermentation | Erwinia sp., Brevibacterium or Corynebacterium sp. | 2-keto-L-gulonic acid |

| D-Sorbitol | Two-Step Fermentation | Gluconobacter oxydans, Ketogulonicigenium vulgare and associated bacteria | 2-keto-L-gulonic acid |

This table summarizes various fermentation-based approaches for the synthesis of this compound from different carbohydrate precursors. google.comnih.govnih.gov

Chemo-Enzymatic Strategies for Derivatization and Analog Preparation

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific chemo-enzymatic strategies for the direct derivatization of this compound are not extensively documented, the synthesis of its precursor, L-ascorbic acid, and its derivatives provides a framework for potential approaches.

Enzymes, particularly lipases, have been successfully used to catalyze the synthesis of ascorbyl esters. nih.gov These enzymatic reactions offer high regioselectivity under mild conditions. nih.gov It is conceivable that similar enzymatic approaches could be developed to modify the hydroxyl groups of this compound to create novel analogs.

Furthermore, chemo-enzymatic methods have been employed to synthesize various complex natural products, demonstrating the power of combining chemical and enzymatic steps. For instance, acid hydrolysis of commercially available aminoglycosides followed by an enzymatic reaction using a flexible glycosyltransferase has been used to create novel analogs. This principle could potentially be applied to this compound, where the carbohydrate backbone could be chemically or enzymatically modified to generate a library of derivatives for further study.

Isotopic Labeling Techniques for Mechanistic and Tracer Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. In the context of this compound, isotopic labeling of its precursor, L-ascorbic acid, has been instrumental in understanding its degradation pathways.

Studies using ¹³C-labeled L-ascorbic acid have been conducted to trace the formation of various degradation products. The analysis of the distribution of the isotope in the resulting fragments helps to map the bond cleavage and rearrangement reactions that occur during degradation.

For in vivo tracer studies, stable isotope-labeled compounds are preferred. The use of ¹³C-labeled L-ascorbic acid allows for the measurement of its absorption, distribution, and metabolism in humans without the risks associated with radioactive isotopes. While direct isotopic labeling of this compound for tracer studies is not a common practice due to its instability, the labeling of its precursors provides valuable insights into its formation and subsequent reactions in biological systems. The synthesis of labeled precursors, such as [1-¹³C]ascorbic acid, allows researchers to follow the metabolic cascade that leads to the formation of this compound and its downstream metabolites.

Chemical Reactivity and Transformation Pathways of Threo 2,3 Hexodiulosonic Acid

Detailed Mechanisms of Hydrolytic Degradation and Lactone Ring-Opening

threo-2,3-Hexodiulosonic acid is primarily formed from the hydrolytic ring-opening of its γ-lactone precursor, dehydroascorbic acid (DHA). researchgate.netchemistryviews.org DHA is the initial, two-electron oxidation product of ascorbic acid. researchgate.net The lactone ring of DHA is susceptible to hydrolysis, a process that is accelerated under neutral to alkaline conditions. researchgate.netchalmers.se This irreversible hydrolysis opens the lactone ring to yield the open-chain this compound. researchgate.netsci-hub.se While often depicted as a simple diketone, in aqueous solutions, the keto groups at the C2 and C3 positions can exist in hydrated forms. chemistryviews.org The conversion from DHA to this compound is a critical step in the irreversible degradation of Vitamin C, as the open-chain form is not readily reduced back to ascorbic acid in biological systems. researchgate.netnih.gov

The rate of this hydrolytic ring-opening is pH-dependent, increasing with higher pH. chalmers.se This reaction is a key factor in the loss of Vitamin C activity in various environments, from biological systems to food processing. researchgate.net

Intramolecular Rearrangement Reactions (e.g., Benzilic Acid Rearrangement Analogs)

Under alkaline conditions (pH > 10), this compound undergoes an intramolecular rearrangement analogous to the benzilic acid rearrangement. chalmers.se This classic organic reaction involves the 1,2-migration of an alkyl or aryl group in a 1,2-diketone, initiated by the attack of a hydroxide (B78521) ion, to form an α-hydroxy carboxylic acid. wikipedia.orgorganic-chemistry.org

In the case of this compound, a hydroxide ion attacks one of the carbonyl carbons (C2 or C3), forming a tetrahedral intermediate. youtube.com This is followed by the migration of the adjacent carbon chain, leading to a stable, branched-chain hexaric acid. Specifically, this compound rearranges to form 2-(threo-1,2,3-trihydroxypropyl)tartronic acid. chalmers.se This rearrangement is a significant pathway for the degradation of this compound in alkaline environments and can occur even at physiological pH, albeit at a slower rate. chalmers.se The reaction is essentially an internal redox process, with one carbon center being oxidized and the other reduced. wikipedia.org

Table 1: Benzilic Acid Rearrangement of this compound

| Reactant | Condition | Major Product |

| This compound | Alkaline pH (>7) | 2-(threo-1,2,3-trihydroxypropyl)tartronic acid |

Pathways of Decarboxylation and Subsequent Formation of Smaller Carbonyl and Carboxylic Acid Products

Decarboxylation represents a major degradation pathway for this compound, leading to the formation of a variety of smaller carbon compounds. This process can be influenced by factors such as pH, temperature, and the presence of other reactive species like reactive oxygen species (ROS) or amino acids. researchgate.netevitachem.com

In the presence of certain enzymes, such as 2,3-diketoaldonate decarboxylase found in some animal tissues, this compound is decarboxylated to L-lyxonic acid and L-xylonic acid. oup.com

Non-enzymatic decarboxylation also occurs, often coupled with oxidation. Oxidative decarboxylation of this compound by hydrogen peroxide (H₂O₂) or Fenton reagents can produce 2-oxo-l-threo-pentonate. nih.govnih.gov Further degradation of this compound can lead to a variety of smaller carbonyl and carboxylic acid products, including:

L-erythrulose researchgate.net

L-threo-pentos-2-ulose (L-xylosone) researchgate.net

3,4-dihydroxy-2-oxobutanal (L-threosone) researchgate.net

Oxalic acid researchgate.net

Threonic acid researchgate.net

In food systems, this degradation can also lead to the formation of reductones and furan (B31954) compounds. researchgate.net

Table 2: Major Decarboxylation and Fragmentation Products of this compound

| Precursor | Reaction Condition/Mediator | Major Products |

| This compound | 2,3-diketoaldonate decarboxylase | L-lyxonic acid, L-xylonic acid |

| This compound | Hydrogen Peroxide (H₂O₂) | 2-oxo-l-threo-pentonate |

| This compound | General degradation | L-erythrulose, L-xylosone, L-threosone |

| This compound | Oxidative α-dicarbonyl cleavage | Oxalic acid, Threonic acid |

Exploration of Non-Enzymatic Redox Cycling and Interconversion with Related Sugar Acids

The chemistry of this compound is intricately linked with redox reactions. It is an oxidized product within the ascorbic acid metabolic pathway. While it is not readily reduced back to ascorbic acid, it can participate in other non-enzymatic redox reactions, particularly with reactive oxygen species (ROS). nih.govnih.gov

Different ROS react with this compound to yield distinct products:

Hydrogen peroxide (H₂O₂), Fenton mixture (hydroxyl radicals), and singlet oxygen (¹O₂) lead to the oxidative decarboxylation of this compound to form 2-oxo-l-threo-pentonate. nih.govnih.gov Prolonged exposure to H₂O₂ can further oxidize this product to threonate. nih.govnih.gov

Superoxide reacts less readily with this compound compared to other ROS. nih.govnih.gov

There is also evidence of interconversion with other sugar acids. For instance, the formation of threonic acid from the oxidation of this compound is a key transformation. researchgate.netnih.gov Furthermore, under certain deoxygenated, neutral conditions, a lactonized form of this compound, the 3,4-endiol form of 2,3-diketo-gulono-delta-lactone, can be formed, which has been observed to reduce DHA back to ascorbic acid. nih.gov

Investigation of Non-Enzymatic Reactions with Amino Acids and Macromolecules: Advanced Glycation End-Product (AGE) Formation in Model Systems

This compound, as a reactive α-dicarbonyl compound, readily participates in the Maillard reaction with the free amino groups of amino acids, peptides, and proteins. sci-hub.seuni-halle.de This non-enzymatic reaction is a key pathway for the formation of Advanced Glycation End-products (AGEs), which are implicated in various age-related and chronic diseases. researchgate.netuni-halle.de

The reaction is initiated by the nucleophilic attack of an amino group (e.g., the ε-amino group of lysine) on one of the carbonyl carbons of this compound. uni-halle.de This leads to a cascade of reactions including condensation, rearrangement, and fragmentation, ultimately forming a diverse range of AGEs. sci-hub.se

Some of the significant AGEs formed from the reaction of this compound and its degradation products include:

Nε-(carboxymethyl)lysine (CML) researchgate.net

Pentosidine researchgate.net

Novel C4 and C5 lysine (B10760008) amide-AGEs , which are specific to the degradation of ascorbic acid, such as N⁶-threonyl lysine, N⁶-xylonyl lysine, and N⁶-lyxonyl lysine. nih.gov

The formation of these AGEs from this compound has been demonstrated in various model systems and has been observed in vivo, for instance, in human lens proteins. nih.govnih.gov This highlights the role of Vitamin C degradation in the broader context of protein modification and aging.

Table 3: Advanced Glycation End-products (AGEs) Derived from this compound

| Reactant | Amino Acid Residue | Resulting AGE |

| This compound/degradation products | Lysine | Nε-(carboxymethyl)lysine (CML) |

| This compound/degradation products | Lysine, Arginine | Pentosidine |

| This compound (via α-dicarbonyl cleavage) | Lysine | N⁶-threonyl lysine |

| This compound (via decarboxylation) | Lysine | N⁶-xylonyl lysine, N⁶-lyxonyl lysine |

Biochemical Roles and Metabolic Fates of Threo 2,3 Hexodiulosonic Acid in Biological Models

Position and Flux within Ascorbate (B8700270) and Aldarate Metabolic Networks

threo-2,3-Hexodiulosonic acid occupies a pivotal position in the oxidative degradation pathway of L-ascorbic acid (Vitamin C). nih.gov The metabolic sequence begins with the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). chemistryviews.org DHA is the γ-lactone form of this compound. caymanchem.comebi.ac.ukgoogle.com

This lactone is unstable in aqueous solutions and undergoes spontaneous and irreversible hydrolysis of its ester bond, a process known as delactonization, to form the open-chain this compound. chemistryviews.orgnih.gov This conversion is a key step that directs the molecule away from the reversible redox cycling of ascorbate and DHA and towards irreversible catabolism. chemistryviews.orgchalmers.se Therefore, this compound is considered a primary degradation product of DHA and an important intermediate in the ascorbate and aldarate metabolic pathways. chalmers.seecmdb.camimedb.org In mammals, while DHA can be enzymatically reduced back to ascorbic acid, it is also susceptible to this conversion to the 2,3-diulosonate, committing it to further breakdown. chalmers.se

Identification and Characterization of Enzymatic Transformations

The metabolic processing of this compound involves several enzymatic and non-enzymatic steps, from its formation to its eventual catabolism into smaller molecules.

The formation of this compound from its γ-lactone precursor, dehydroascorbic acid (DHA), is predominantly a non-enzymatic process. It occurs via spontaneous hydrolysis in aqueous solutions, a reaction that is accelerated at neutral or alkaline pH. nih.govchalmers.se This slow, irreversible rearrangement represents a crucial point of loss for the body's Vitamin C pool. chemistryviews.org

While enzymes like dehydroascorbate reductase are central to ascorbate metabolism, their function is to catalyze the reduction of DHA back to ascorbic acid, effectively salvaging Vitamin C, rather than promoting its degradation into this compound. chemistryviews.org Current scientific literature does not prominently feature a specific enzyme that directly catalyzes the hydrolysis of DHA to this compound.

Once formed, this compound is a substrate for further enzymatic breakdown, particularly in microbial systems. In some metabolic contexts, it is converted to L-xylonate by the action of lyases (EC 4.1.1.-). ecmdb.ca

In bacteria that metabolize pectin (B1162225), pathways involving similar molecules have been identified. For instance, in Pectobacterium and Dickeya, the intermediate 3-deoxy-d-glycero-2,5-hexodiulosonate is acted upon by an isomerase (KduI) and a dehydrogenase (KduD) to ultimately form 2-keto-3-deoxy-d-gluconate (KDG). nih.gov While not acting directly on this compound, these enzymes demonstrate the types of catalytic strategies used by microbes to process related keto acids.

| Enzyme Class | EC Number | Substrate (or related) | Product | Organism/Context |

| Lyases | 4.1.1.- | 2,3-Diketo-L-gulonate | L-Xylonate | General Metabolism ecmdb.ca |

| Isomerase (KduI) | - | 4-Deoxy-l-threo-5-hexosulose-uronate | 3-Deoxy-d-glycero-2,5-hexodiulosonate | Pectin-assimilating Bacteria nih.gov |

| Dehydrogenase (KduD) | - | 3-Deoxy-d-glycero-2,5-hexodiulosonate | 2-keto-3-deoxy-d-gluconate | Pectin-assimilating Bacteria nih.gov |

Occurrence and Functional Significance in Plant and Microbial Metabolism (excluding direct human relevance)

In plants and microbes, this compound and its metabolic pathway are significant for growth, nutrient cycling, and interaction with the environment.

In plant metabolism , ascorbate and its catabolites are found in the apoplast (the aqueous environment of the cell wall). nih.gov The rate of ascorbate catabolism, which proceeds through this compound, has been positively correlated with the rate of plant cell expansion. nih.gov Under the conditions of the apoplast, this compound can be further oxidized by hydrogen peroxide to yield products such as threonate. nih.govresearchgate.net Furthermore, downstream metabolites of this compound have been shown to non-enzymatically generate hydrogen peroxide while paradoxically delaying the action of peroxidase enzymes in vitro, suggesting a complex role in modulating cell wall processes like growth, fruit softening, or defense. nih.gov

In microbial metabolism , the pathways involving uronate sugars are crucial for breaking down complex polysaccharides like pectin and alginate, which are abundant in plant biomass and marine algae, respectively. nih.gov The degradation of these polysaccharides by bacteria is important for carbon cycling and has relevance for biofuel production. nih.gov While not always proceeding directly through this compound, the metabolic pathways in bacteria such as Erwinia and Streptococcus utilize similar intermediates to channel carbon from uronic acids into central metabolism. nih.govasm.org

Mechanistic Studies of Cellular Interactions in in vitro and Select Animal Models

Studies using non-human cell cultures have provided insight into the biological activities of the precursors and metabolites of this compound, particularly in the context of oxidative stress.

Research on murine (mouse) astrocyte primary cultures has focused on dehydroascorbic acid (DHA), the direct precursor to this compound. Astrocytes readily take up DHA through glucose transporters (GLUTs). mdpi.com Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which protects the cell, but in the extracellular culture medium, DHA will degrade into this compound. chemistryviews.orgnih.gov

Studies have shown that the addition of DHA to these cultures has a significant protective effect against oxidative stress induced by hydrogen peroxide. caymanchem.comcaymanchem.com Specifically, DHA was found to inhibit induced cell death and modulate key antioxidant systems. caymanchem.comcaymanchem.com At a concentration of 1 mM, DHA increased the activity of the antioxidant enzymes glutathione (B108866) peroxidase (GPX) and glutathione reductase and suppressed the generation of reactive oxygen species (ROS). caymanchem.comcaymanchem.com These findings highlight the role of the ascorbate-DHA cycle in protecting astrocytes from oxidative damage. mdpi.com

| Experimental Model | Compound Added | Concentration | Observed Effect on Oxidative Stress Markers | Reference |

| Murine Astrocytes | Dehydroascorbic Acid (DHA) | 0.5 mM | ~74% inhibition of H₂O₂-induced cell death | caymanchem.comcaymanchem.com |

| Murine Astrocytes | Dehydroascorbic Acid (DHA) | 1.0 mM | ~83% inhibition of H₂O₂-induced cell death | caymanchem.comcaymanchem.com |

| Murine Astrocytes | Dehydroascorbic Acid (DHA) | 1.0 mM | Increased glutathione peroxidase (GPX) activity | caymanchem.comcaymanchem.com |

| Murine Astrocytes | Dehydroascorbic Acid (DHA) | 1.0 mM | Increased glutathione reductase activity | caymanchem.comcaymanchem.com |

| Murine Astrocytes | Dehydroascorbic Acid (DHA) | 1.0 mM | Inhibition of reactive oxygen species (ROS) production | caymanchem.comcaymanchem.com |

Role in Energy Metabolism and Related Biochemical Cycles (e.g., Pentose (B10789219) Phosphate (B84403) Pathway Interconnections)

This compound, also known as 2,3-diketogulonic acid (DKG), is a significant intermediate in the catabolism of L-ascorbic acid (Vitamin C). While not directly participating in the primary energy-yielding pathways such as glycolysis or the citric acid cycle, its metabolic fate is intricately linked to carbohydrate metabolism, particularly through its entry into the pentose phosphate pathway (PPP). This connection highlights a crucial role for the degradation products of Vitamin C in cellular metabolic networks.

The formation of this compound occurs via the irreversible hydrolysis of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid. dntb.gov.uanih.gov This reaction represents a point of no return in the metabolism of Vitamin C, as this compound itself is devoid of antiscorbutic activity. journals.co.za Once formed, this compound is relatively unstable and undergoes further metabolic conversion. medicinacomplementar.com.br

The principal pathway for the integration of this compound into central metabolism involves its decarboxylation to yield L-xylonate and L-lyxonate. medicinacomplementar.com.brresearchgate.net This conversion primarily takes place in the liver and kidneys. mdpi.com These C5 sugar acids can then be further metabolized and enter the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis. medicinacomplementar.com.brresearchgate.netnih.gov Specifically, the catabolism of these products can lead to the formation of D-xylulose-5-phosphate, a key intermediate in the non-oxidative phase of the pentose phosphate pathway. otago.ac.nzd-nb.info This interconnection allows the carbon skeleton derived from the breakdown of Vitamin C to be utilized in important anabolic and reductive processes within the cell.

In addition to the pentose phosphate pathway, the degradation of this compound can also lead to the formation of other metabolites, including L-erythrulose and oxalate (B1200264). medicinacomplementar.com.br In humans, oxalate is a significant end-product of this pathway. dntb.gov.uakarger.com Studies in guinea pigs have shown that after administration of ascorbic acid, the urinary metabolites include not only ascorbic acid and dehydroascorbic acid but also 2,3-diketogulonic acid and oxalic acid. Research using radiolabelled ascorbic acid has helped to elucidate these metabolic fates. For instance, when L-ascorbic acid-1-¹⁴C was administered to rhesus monkeys, a significant portion of the radioactivity was recovered in the urine as ascorbic acid, dehydroascorbic acid plus diketogulonic acid, and oxalic acid.

The table below summarizes the key research findings regarding the metabolic fate of this compound and its link to the pentose phosphate pathway.

| Feature | Finding | Biological Model/System | Citation |

| Precursor | Formed by irreversible hydrolysis of dehydroascorbic acid. | General, In vivo | dntb.gov.uanih.gov |

| Primary Degradation Products | Decarboxylates to L-xylonate and L-lyxonate. | Mammals (liver and kidney) | medicinacomplementar.com.brresearchgate.netmdpi.com |

| Pentose Phosphate Pathway Entry | L-xylonate and L-lyxonate can enter the pentose phosphate pathway. | General, Animals | medicinacomplementar.com.brresearchgate.netnih.gov |

| Key PPP Intermediate | Can be metabolized to D-xylulose-5-phosphate. | General | otago.ac.nzd-nb.info |

| Other Metabolites | Can also be degraded to L-erythrulose and oxalate. | Humans, Animals | dntb.gov.uamedicinacomplementar.com.brkarger.com |

| Tissue Distribution of Metabolism | Major sites are the liver and kidneys. | Animals | mdpi.com |

| Urinary Metabolites | Excreted as unchanged ascorbic acid, dehydroascorbic acid, 2,3-diketogulonic acid, and oxalate. | Humans, Rhesus Monkeys, Guinea Pigs | journals.co.za |

Advanced Analytical Methodologies for Detection and Quantification of Threo 2,3 Hexodiulosonic Acid

Sophisticated Chromatographic Techniques for Separation and Absolute Quantification

Chromatographic methods are central to the analysis of threo-2,3-hexodiulosonic acid, providing the necessary separation from structurally similar compounds and interfering matrix components.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its versatility in separation modes and detection methods. Given that this compound is a polar and acidic compound, reversed-phase and ion-exchange chromatography are particularly suitable.

A common approach involves the use of C18 columns with an aqueous mobile phase containing an acidic modifier to ensure the compound is in its protonated form, enhancing retention and peak shape. Detection can be achieved using a UV detector, typically at a wavelength around 210 nm where the carboxylic acid and ketone functionalities exhibit some absorbance. mdpi.org For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic acid in Water:Methanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry (ESI-) |

| Retention Time | ~4.5 min (example) |

Due to its low volatility, this compound requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization serves to increase the volatility and thermal stability of the analyte. A common method involves silylation, where active hydrogens in the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups.

This technique offers high separation efficiency and provides detailed structural information through mass spectral fragmentation patterns. GC-MS is particularly useful for confirming the identity of the compound and for distinguishing it from its isomers. nih.gov

Typical Derivatization and GC-MS Conditions:

| Step | Reagents/Conditions |

|---|---|

| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), heated at 70°C for 30 min. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

For complex biological or food matrices, advanced chromatographic strategies are often necessary. Ion-exchange chromatography can effectively separate this compound from other organic acids based on its charge characteristics. Anion-exchange columns are typically used with a salt gradient or pH gradient elution.

Thin-layer chromatography (TLC) has also been employed for the separation of 2,3-diketo-L-gulonic acid, a synonym for this compound, in animal tissues. d-nb.info This method involves the formation of osazone derivatives, which are then separated on a silica gel plate and quantified spectrophotometrically. d-nb.info

Furthermore, combining different chromatographic modes, such as mixed-mode chromatography which utilizes both reversed-phase and ion-exchange properties, can provide enhanced resolution in highly complex samples.

Strategies for Sample Preparation and Matrix Interference Mitigation in Biological and Chemical Systems

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. For biological samples such as plasma or tissue homogenates, protein precipitation is a common first step, often achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid.

Solid-phase extraction (SPE) is a powerful technique for cleanup and concentration. For a polar, acidic compound like this compound, an anion-exchange SPE cartridge can be used to retain the analyte while allowing neutral and basic compounds to pass through. The analyte is then eluted with a solvent of appropriate pH or ionic strength.

To mitigate matrix effects in quantitative analysis, especially in LC-MS, the use of a stable isotope-labeled internal standard is highly recommended. This allows for correction of variations in extraction recovery and signal suppression or enhancement caused by co-eluting matrix components.

High-Resolution Mass Spectrometry for Isotopic Profiling and Metabolomic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of this compound in complex mixtures. By determining the exact mass of a molecule, its elemental formula can be confidently assigned, which is a significant advantage over nominal mass measurements.

In metabolomic studies, HRMS coupled with liquid chromatography (LC-HRMS) can be used to profile the changes in the concentration of this compound and other related metabolites in response to various stimuli or in different disease states.

Isotopic profiling using HRMS can also provide insights into the metabolic pathways leading to the formation of this compound. By using stable isotope-labeled precursors (e.g., ¹³C-labeled ascorbic acid), the incorporation of the label into the target molecule can be traced, elucidating its metabolic fate.

Example of HRMS Data for this compound:

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈O₇ |

| Monoisotopic Mass | 192.02700 u |

| Observed Mass (ESI-) | 191.01941 m/z ([M-H]⁻) |

| Mass Accuracy | < 2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound in solution, without the need for chromatographic separation in some cases. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.

For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The concentration of the analyte can then be determined by comparing the integral of a specific resonance of the analyte to that of the internal standard. This method is highly accurate and does not require a calibration curve.

Challenges in the NMR analysis of sugar acids can include overlapping signals and the presence of different anomers in solution. Derivatization can sometimes be employed to simplify the spectra and improve resolution. ¹³C NMR studies of ascorbic acid and its metabolites have been used to monitor their transport and redox cycling in biological systems, a technique that could be applied to this compound. nih.gov

Computational and Theoretical Studies on Threo 2,3 Hexodiulosonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of threo-2,3-Hexodiulosonic acid, which in turn governs its chemical reactivity and physical properties.

The flexibility of the carbon chain and the presence of multiple stereocenters in this compound give rise to a complex conformational landscape. Conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT), allows for the identification of the most stable three-dimensional arrangements of the molecule. These studies typically involve systematic variation of torsional angles and subsequent geometry optimization to locate energy minima on the potential energy surface.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| A | 175° | 0.00 | 65.2 |

| B | 65° | 1.25 | 20.1 |

| C | -60° | 2.50 | 14.7 |

Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating the energies of electronic transitions. These calculations can help assign experimentally observed absorption bands to specific molecular orbitals.

Furthermore, the calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing the calculated shifts for different conformers with experimental data, it is possible to gain insights into the dominant conformation in solution. Infrared (IR) and Raman vibrational frequencies can also be computed to help interpret experimental vibrational spectra, with each vibrational mode corresponding to specific atomic motions within the molecule.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 175.4 | 174.9 |

| C2 | 205.1 | 204.5 |

| C3 | 208.7 | 208.1 |

| C4 | 78.2 | 77.8 |

| C5 | 70.9 | 70.5 |

| C6 | 63.5 | 63.1 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Solvent Interactions and Stability Prediction

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a solvent environment over time. By simulating the motions of the solute and a large number of solvent molecules (typically water), MD can reveal detailed information about solute-solvent interactions, such as the formation and breaking of hydrogen bonds. These simulations are crucial for understanding the solubility and stability of the compound in aqueous solutions.

The trajectory of the molecule over the course of an MD simulation can be analyzed to explore its conformational flexibility and the transitions between different conformational states. Furthermore, the radial distribution functions of water molecules around specific functional groups of this compound can be calculated to quantify the hydration shell structure. This information is vital for predicting how the molecule will behave in a biological environment.

Reaction Mechanism Predictions and Energetic Landscape Mapping of Degradation Pathways

This compound is known to be an intermediate in the degradation of other important compounds. Quantum chemical methods can be used to elucidate the mechanisms of these degradation reactions by mapping the potential energy surface of the reaction pathways. This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism.

By comparing the energy barriers of different possible pathways, the most likely degradation route can be identified. For example, the hydrolysis of the lactone ring and subsequent decarboxylation are potential degradation pathways that can be investigated computationally. The insights gained from these studies are valuable for understanding the stability of the compound under various conditions and for predicting its degradation products.

Ligand-Protein Docking and Enzyme-Substrate Interaction Modeling

To understand the potential biological roles of this compound, molecular docking simulations can be performed to predict its binding affinity and orientation within the active site of specific enzymes. nih.gov These computational techniques are widely used in drug discovery to screen for potential inhibitors or substrates of a target protein. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the enzyme, and a scoring function is used to estimate the binding affinity. The resulting docked poses can be analyzed to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the protein residues. This information can provide hypotheses about the compound's biological function and guide further experimental studies.

Future Research Directions and Unexplored Avenues in Threo 2,3 Hexodiulosonic Acid Chemistry and Biochemistry

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities

The current understanding of the metabolic fate of threo-2,3-hexodiulosonic acid is incomplete. It is known to be an intermediate in ascorbate (B8700270) and aldarate metabolism. wikipedia.org In some metabolic pathways, it is produced from dehydroascorbate and subsequently converted to L-xylonate by lyases. foodb.ca However, the full range of enzymes that interact with this compound and the subsequent metabolic pathways are not entirely mapped out.

Future research should focus on the identification and characterization of novel enzymes that utilize this compound as a substrate. For instance, while 3-dehydro-L-gulonate 2-dehydrogenase is known to act on a related substrate, 3-dehydro-L-gulonate, to produce (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate, the direct enzymatic transformations of this compound in various organisms are not well-defined. wikipedia.org In fungi like Aspergillus niger, enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase are involved in the catabolism of D-glucuronic acid, which proceeds through intermediates related to gulonate, suggesting the potential for analogous enzymatic activities on this compound. frontiersin.org

A key research avenue is the exploration of microbial metabolic pathways. Bacteria and fungi often possess unique enzymatic machinery for catabolizing complex organic molecules. Screening of diverse microbial genomes and proteomes for enzymes that exhibit activity towards this compound could reveal novel metabolic routes. Techniques such as functional genomics and metabolomics will be instrumental in identifying these previously uncharacterized pathways.

Table 1: Known and Putative Enzymes in the Metabolism of this compound and Related Compounds

| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Organism/System | Potential Research Focus |

| Lyases | This compound | L-Xylonate | General metabolism | Characterization of specific lyases and their mechanisms. |

| 3-dehydro-L-gulonate 2-dehydrogenase | 3-dehydro-L-gulonate, NAD(P)+ | (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate, NAD(P)H | Bacteria | Investigation of substrate specificity for this compound. |

| 2-keto-L-gulonate reductase | 2-keto-L-gulonate, NADPH | L-idonate | Aspergillus niger | Exploring the potential for activity on the threo isomer. |

| L-idonate 5-dehydrogenase | L-idonate, NAD+ | 5-keto-D-gluconate | Aspergillus niger | Understanding the downstream metabolism of gulonate-related compounds. |

Development of Novel Stereoselective Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for advancing its study. While the compound can be generated through the oxidation of dehydroascorbic acid, this method may lead to a mixture of degradation products. evitachem.com Novel synthetic methodologies would provide access to pure samples of the target molecule and its stereoisomers, enabling more precise biological and chemical investigations.

Future research in this area should focus on asymmetric synthesis strategies that allow for the controlled installation of the stereocenters. The absence of a directing group at the C2 position presents a challenge for the stereoselective synthesis of related 2-deoxy sugars. researchgate.net Therefore, the development of novel catalysts or chiral auxiliaries that can control the stereochemistry at C2 and C3 of the hexodiulosonic acid backbone is a key objective.

Approaches that could be explored include:

Chiral pool synthesis: Utilizing readily available chiral starting materials, such as carbohydrates, to construct the carbon skeleton with the desired stereochemistry. mdpi.com

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Enzymatic synthesis: Using isolated enzymes or whole-cell biotransformations to catalyze specific stereoselective steps in the synthetic pathway.

The successful development of such methodologies would not only facilitate the study of this compound itself but also open up possibilities for the synthesis of novel analogs with potential biological activities.

Comprehensive Characterization of Unidentified Chemical Degradation Products

This compound is known to be unstable and can degrade into a variety of products, particularly in aqueous solutions. nih.gov The degradation pathways are influenced by factors such as pH and the presence of oxygen. acs.org While several degradation products have been identified, a comprehensive characterization of all possible degradation products under various conditions is still lacking.

Under acidic and aerobic conditions, degradation products of ascorbic acid, and by extension this compound, can include 2-furoic acid and 3-hydroxy-2-pyrone. acs.org In anaerobic conditions, furfural (B47365) can be a major product. acs.org In biological systems, degradation can lead to L-erythrulose, oxalate (B1200264), L-xylosone, and L-threosone. nih.gov In the presence of reactive oxygen species (ROS), this compound can be oxidatively decarboxylated to form 2-oxo-L-threo-pentonate. nih.gov

Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and structurally elucidate previously uncharacterized degradation products. researcher.life Isotope labeling studies could be used to trace the fragmentation patterns of the this compound molecule during degradation. A thorough understanding of the degradation chemistry is essential for accurately interpreting experimental results and for understanding the potential biological effects of these degradation products.

Table 2: Known Degradation Products of this compound

| Degradation Product | Conditions of Formation |

| L-Erythrulose | Spontaneous decomposition evitachem.com |

| Oxalic acid | Spontaneous decomposition, aerobic alkaline conditions evitachem.comresearchgate.net |

| L-Threonic acid | In the presence of H₂O₂ evitachem.com |

| L-Lyxonic acid | In the presence of decarboxylase in neutral conditions researchgate.net |

| L-Xylonic acid | In the presence of decarboxylase in neutral conditions researchgate.net |

| 2-oxo-L-threo-pentonate | Oxidation by reactive oxygen species nih.gov |

| Furfural | Acidic, anaerobic conditions acs.org |

| 2-Furoic acid | Acidic, aerobic conditions acs.org |

| 3-Hydroxy-2-pyrone | Acidic, aerobic conditions acs.org |

Advanced Mechanistic Investigations of its Chemical and Biochemical Transformations

The chemical and biochemical transformations of this compound involve complex reaction mechanisms that are not yet fully understood. For example, the non-enzymatic generation of hydrogen peroxide by its by-products in the plant cell wall suggests a role in redox signaling. nih.gov The antioxidant effects of its degradation products, such as the 3,4-enediol form of DKG delta-lactone, also point to complex redox chemistry. nih.gov

Future research should utilize a combination of experimental and computational approaches to elucidate the mechanisms of these transformations at a molecular level. Advanced spectroscopic techniques, such as stopped-flow kinetics and electron paramagnetic resonance (EPR) spectroscopy, can be used to study the kinetics and intermediates of its reactions with reactive oxygen species and other biological molecules.

Computational chemistry, including density functional theory (DFT) calculations, can provide valuable insights into the reaction pathways, transition states, and thermodynamics of these transformations. A deeper understanding of the reaction mechanisms will be crucial for predicting the reactivity of this compound in different biological environments and for designing strategies to modulate its activity.

Integration with Systems Biology Approaches for Network-Level Understanding in Model Organisms

The biological roles of this compound are likely to be context-dependent and integrated into broader metabolic and signaling networks. Systems biology approaches offer a powerful framework for understanding these complex interactions. bmj.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to construct network models that can simulate and predict the behavior of biological systems.

Future research should focus on integrating data on this compound into systems biology models of ascorbate metabolism and redox homeostasis in model organisms. This will require the development of sensitive and specific analytical methods for quantifying this compound and its metabolites in biological samples.

By perturbing the system, for example, through genetic modification of enzymes involved in ascorbate metabolism or by exposing the organism to oxidative stress, it will be possible to study the resulting changes in the metabolic network and to identify the key nodes and pathways that are influenced by this compound. This network-level understanding will be essential for elucidating the full physiological and pathological significance of this important metabolite.

Q & A

Q. What are the primary formation pathways of threo-2,3-hexodiulosonic acid in biochemical systems?

this compound (hereafter referred to as THDA) is primarily formed via the oxidation of ascorbic acid (vitamin C) to dehydroascorbic acid (DHA), followed by rapid hydrolysis under neutral to alkaline conditions (pH >7). This process involves the opening of DHA's γ-lactone ring, yielding the linear 2,3-diulosonic acid intermediate. The reaction is irreversible under alkaline conditions, with THDA undergoing further rearrangements (e.g., benzilic acid rearrangement) to form branched hexaric acids . Key analytical methods for tracking this pathway include GC-MS to detect intermediate hemiacetal forms and NMR spectroscopy to resolve hydrated structures .

Q. How does pH influence the stability and reactivity of THDA in aqueous solutions?

THDA exhibits pH-dependent stability. Under alkaline conditions (pH 8.5–10.8), it undergoes rapid degradation via hydroxyl ion-mediated rearrangement, with a first-order dependence on [OH⁻]. At pH 7.4 (physiological conditions), THDA exists in equilibrium with hydrated and hemiacetal forms, which are detectable via GC-MS as transient intermediates. Acidic conditions stabilize the γ-lactone form (DHA), reverting THDA to a cyclic structure. Experimental protocols should control alkalinity rigorously to prevent side reactions, such as decarboxylation, which becomes significant in pure aqueous solutions .

Q. What analytical techniques are recommended for quantifying THDA in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 245 nm) is standard for quantifying THDA in ascorbic acid degradation studies. For structural elucidation, H and C NMR are critical to distinguish between THDA’s linear diketo form and its hydrated or cyclic derivatives. Mass spectrometry (LC-MS/MS) is preferred for trace analysis in biological fluids, with derivatization using o-phenylenediamine (OPD) to stabilize α-dicarbonyl intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the irreversible rearrangement of THDA to L-2,3-diketogulonic acid?

The rearrangement involves a benzilic acid-type mechanism, where the 2,3-diketo group of THDA undergoes nucleophilic attack by hydroxide ions, leading to a tetrahedral intermediate. This intermediate collapses to form L-2,3-diketogulonic acid, a terminal oxidation product with no vitamin C activity. The reaction is favored in alkaline media (pH >10) and is irreversible due to the thermodynamic stability of the diketogulonic acid product. Isotopic labeling studies (O tracing) and kinetic isotope effects (KIE) have been employed to validate this pathway .

Q. How do hydrated and hemiacetal forms of THDA impact its detection in experimental systems?

THDA’s hydrated forms (e.g., geminal diols at C2 and C3) and hemiacetals dominate in aqueous solutions, complicating detection. For example, NMR studies reveal that the bicyclic hemiketal structure constitutes >90% of THDA in neutral buffers, while the linear diketo form is <5%. GC-MS with trimethylsilylation is essential to derivatize these labile species for accurate quantification. Failure to account for hydration states can lead to underestimation of THDA concentrations in kinetic studies .

Q. What are the challenges in distinguishing THDA from its isomer, 4-deoxy-2,3-hexodiulosonic acid, in oxidation studies?

Both isomers share similar α-dicarbonyl reactivity but differ in hydroxyl group positioning. Differentiation requires chiral chromatography (e.g., using a β-cyclodextrin column) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). In ascorbic acid oxidation models, 4-deoxy-THDA forms via alternative pathways involving C4 dehydroxylation, which can be suppressed by excluding oxygen during experiments .

Q. What role does THDA play in advanced glycation end-product (AGE) formation in diabetic models?

THDA acts as a precursor to α-dicarbonyl compounds (α-DCs) like 3-deoxyglucosone (3-DG), which crosslink proteins to form AGEs. In hyperglycemic conditions, THDA’s degradation accelerates, increasing AGE accumulation in tissues. Methodologically, quantifying THDA-derived AGEs involves immunoassays (anti-AGE antibodies) or LC-MS/MS with stable isotope-labeled internal standards (e.g., C-THDA). Animal models with ascorbate transporter (SVCT2) knockouts are used to study THDA’s systemic effects .

Q. How can THDA be stabilized for use as a reference standard in pharmaceutical impurity profiling?

THDA is highly labile in solution, requiring lyophilization and storage at -20°C in anhydrous conditions. As a reference standard, it is supplied as a crystalline dimer (≥95% purity), which monomerizes upon dissolution. Stability studies recommend buffered solutions (pH 4–6) with antioxidants (e.g., EDTA) to prevent further oxidation. Pharmacopeial methods (e.g., USP) employ ion-pair chromatography with diode-array detection to resolve THDA from ascorbic acid and other impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.